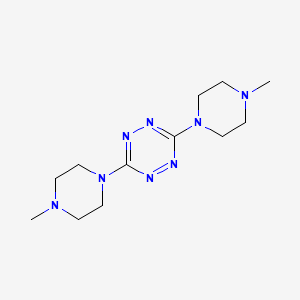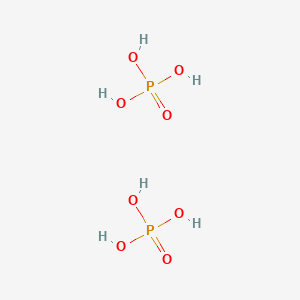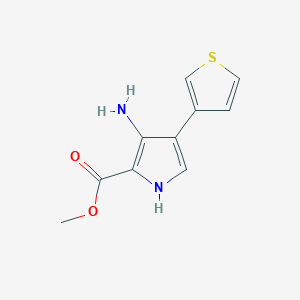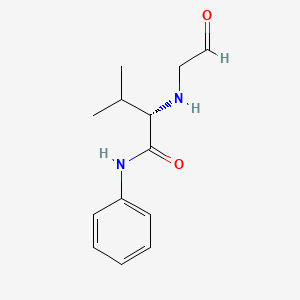![molecular formula C26H26O B12525644 (7S)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane CAS No. 656260-02-5](/img/structure/B12525644.png)
(7S)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7S)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[221]heptane is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7S)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane typically involves a series of organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require a catalyst and specific temperature control to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification processes such as recrystallization or chromatography to obtain the pure product. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
(7S)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens or nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alcohols.
Applications De Recherche Scientifique
(7S)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and stereochemistry.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the synthesis of complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of (7S)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Propriétés
Numéro CAS |
656260-02-5 |
|---|---|
Formule moléculaire |
C26H26O |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
(7S)-7-(2-methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C26H26O/c1-27-24-15-9-8-14-23(24)26(21-12-6-3-7-13-21)22-16-18-25(26,19-17-22)20-10-4-2-5-11-20/h2-15,22H,16-19H2,1H3/t22?,25?,26-/m0/s1 |
Clé InChI |
AOXKFFRCCWMURI-BOPKNSRXSA-N |
SMILES isomérique |
COC1=CC=CC=C1[C@@]2(C3CCC2(CC3)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
COC1=CC=CC=C1C2(C3CCC2(CC3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde](/img/structure/B12525580.png)
![2,2'-Bis(10-phenylanthracen-9-yl)-9,9'-spirobi[fluorene]](/img/structure/B12525584.png)
![1-Ethenyl-3-nitro-2-[(propan-2-yl)oxy]benzene](/img/structure/B12525587.png)
![N''-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine](/img/structure/B12525598.png)



![3-(Trimethylstannyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(3H)-one](/img/structure/B12525628.png)
![3-Pyridinecarboxylic acid, 6-methyl-2-[[4-(4-morpholinyl)phenyl]amino]-](/img/structure/B12525630.png)



